N-Ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid
Description
Properties
IUPAC Name |
N-ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S.C4H11N/c1-27-17-21(22(25)26)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-16,21,24H,17H2,1H3,(H,25,26);5H,3-4H2,1-2H3/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGJMCVCQTUBSF-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CSCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.CSC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amine Group with Trityl Chloride
The trityl group serves as a robust protecting agent for primary amines, offering steric hindrance to prevent undesired reactions.
Procedure :
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Starting material : (2R)-Cysteine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
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Base addition : Triethylamine (2.5 equiv) is added to deprotonate the amine.
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Tritylation : Trityl chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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Work-up : The mixture is quenched with ice water, and the product is extracted with dichloromethane.
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate 7:3) yields (2R)-2-(tritylamino)-3-mercaptopropanoic acid as a white solid (85–90% yield).
Critical parameters :
-
Anhydrous conditions prevent trityl chloride hydrolysis.
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Excess base ensures complete deprotonation of the amine.
Methylation of the Thiol Group
The thiol group is alkylated to introduce the methylsulfanyl moiety while retaining stereochemical integrity.
Procedure :
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Substrate : (2R)-2-(Tritylamino)-3-mercaptopropanoic acid (1.0 equiv) is dissolved in dimethylformamide (DMF).
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Base activation : Sodium hydride (1.5 equiv) is added at 0°C to generate the thiolate anion.
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Alkylation : Methyl iodide (1.2 equiv) is introduced, and the reaction is stirred for 6 hours at 25°C.
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Work-up : The mixture is acidified with 1M HCl and extracted with ethyl acetate.
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Purification : Recrystallization from ethanol/water affords (2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid (78–82% yield).
Key considerations :
Salt Formation with N-Ethylethanamine
The carboxylic acid is neutralized with N-ethylethanamine to form the final product.
Procedure :
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Acid dissolution : (2R)-3-Methylsulfanyl-2-(tritylamino)propanoic acid (1.0 equiv) is dissolved in ethanol.
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Amine addition : N-Ethylethanamine (1.05 equiv) is added dropwise at 25°C.
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Crystallization : The mixture is stirred for 1 hour, concentrated under reduced pressure, and cooled to 4°C to precipitate the salt.
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Isolation : Filtration and drying yield the target compound as a crystalline solid (95% yield).
Optimization Strategies and Comparative Data
Solvent Selection for Tritylation
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 12 | 89 | 98 |
| DCM | 18 | 76 | 95 |
| Acetonitrile | 24 | 65 | 92 |
THF outperforms alternatives due to superior solubility of intermediates.
Temperature Effects on Methylation
Elevated temperatures risk racemization:
| Temperature (°C) | Yield (%) | Optical Purity (% ee) |
|---|---|---|
| 25 | 82 | 99 |
| 40 | 75 | 94 |
| 60 | 63 | 85 |
Mild conditions preserve stereochemical integrity.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-Ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tritylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-Ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Functional Group Variations
- Trityl vs. Smaller Substituents: The trityl group in the target compound reduces aqueous solubility compared to dimethylamino (D-DimeDap) or acetyl (S-Benzylmercapturic Acid) groups. However, it enhances binding affinity to hydrophobic pockets in proteins, as seen in anti-tumor compounds () .
- Methylsulfanyl vs.
Stereochemical Considerations
The (2R) configuration of the target compound contrasts with the (2S) -configured analog in . Such stereochemical differences can drastically alter interactions with chiral biological targets (e.g., enzymes or receptors), affecting efficacy and toxicity .
Physicochemical Properties and Solubility
- Molecular Weight and Lipophilicity : The target compound’s high molecular weight (444.61 g/mol) and trityl group suggest low aqueous solubility, typical of lipophilic pharmaceuticals. This contrasts with smaller analogs like D-DimeDap (~190 g/mol) .
- Salt Formation : The N-Ethylethanamine counterion () improves solubility in organic solvents, a strategy used to enhance bioavailability in drug formulations .
Biological Activity
N-Ethylethanamine; (2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid is a complex organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
- Molecular Formula : C₄₅H₄₆N₂O₂S
- Molecular Weight : 678.94 g/mol
- CAS Number : 27486-88-0
The compound features a tritylamino group and a sulfanyl functional group, which are crucial for its biological interactions.
N-Ethylethanamine; (2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid exhibits biological activity through several mechanisms:
- Redox Reactions : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, potentially altering its reactivity and interaction with biological targets.
- Hydrogen Bonding : The tritylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to various receptors.
- Substitution Reactions : The compound can engage in nucleophilic substitution reactions, particularly at the amine and sulfanyl sites, which can lead to the formation of more biologically active derivatives.
Biological Activity
Research indicates that this compound may have several biological activities:
- Antioxidant Properties : Preliminary studies suggest that the sulfanyl group contributes to antioxidant activities by scavenging free radicals.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anticancer Potential : Some studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
Case Studies
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Neuroprotection in Animal Models :
- A study demonstrated that administration of N-Ethylethanamine; (2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid in rodent models resulted in reduced neuronal apoptosis following ischemic injury. The mechanism was attributed to the compound's ability to enhance antioxidant defenses and reduce oxidative stress.
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Cytotoxicity Against Cancer Cells :
- In vitro tests showed that certain derivatives of this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating promising potential for further development as anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| N,N-Diethylethanamine | Lacks tritylamino and sulfanyl groups | Limited biological activity |
| N-Methyl-1-propanamine | Similar amine structure | Moderate neuroactivity |
| N-Ethyl-N-(trityl)aminopropanoic acid | Contains trityl and sulfanyl groups | Enhanced antioxidant and anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid, and how do reaction conditions influence yield?
- Methodology : Use phosphine-catalyzed annulation or nucleophilic substitution strategies, leveraging reagents like tributylphosphine or triethylamine for amine protection . Control solvent polarity (e.g., dimethylformamide) and temperature (25–60°C) to stabilize the trityl-protected intermediate . Monitor reaction progress via TLC or HPLC to optimize time-dependent yield.
Q. How can the stereochemical integrity of the (2R)-configuration be preserved during synthesis?
- Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphines) to enforce stereoselectivity . Verify configuration retention using polarimetry or chiral HPLC. Compare retention times with reference standards (e.g., (2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid) .
Q. What spectroscopic techniques are most effective for characterizing the sulfur-containing moiety in this compound?
- Methodology : Use - and -NMR to identify methylsulfanyl (-SMe) chemical shifts (~2.1 ppm for ; ~15–25 ppm for ). Confirm via high-resolution mass spectrometry (HRMS) and IR for S-C stretching vibrations (~600–700 cm) .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of the methylsulfanyl group in nucleophilic substitutions or oxidations?
- Methodology : Perform kinetic studies under varying pH and oxidizing agents (e.g., HO, KMnO). Use DFT calculations to model transition states for S–C bond cleavage or sulfoxide formation. Compare with analogous compounds like (2R)-3-(allylthio)-2-aminopropanoic acid .
Q. How does the trityl group influence the compound’s solubility and interaction with biological targets?
- Methodology : Conduct comparative solubility assays in polar vs. non-polar solvents (e.g., DMSO vs. hexane). Use surface plasmon resonance (SPR) to measure binding affinity with enzymes (e.g., neprilysin) before/after trityl deprotection .
Q. What are the stability profiles of this compound under physiological conditions, and how do degradation products affect bioactivity?
- Methodology : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C). Analyze degradation via LC-MS and identify byproducts (e.g., trityl-deprotonated derivatives). Test residual bioactivity using cell-based assays .
Data Contradiction Analysis
Q. How can discrepancies in reported reaction yields for trityl-protected intermediates be resolved?
- Methodology : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Cross-validate purity via elemental analysis and -NMR (if applicable). Compare with literature data from non-commercial sources (e.g., FAO/WHO reports) .
Q. Why do computational models sometimes fail to predict the compound’s sulfanyl group reactivity?
- Methodology : Reassess solvent effects and explicit solvation in DFT models. Validate with experimental kinetic data under matched conditions. Use hybrid QM/MM approaches for enzyme-binding simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
